5-(Benzyloxy)resorcinol

Description

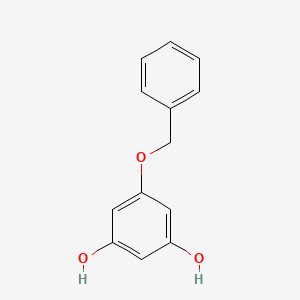

5-(Benzyloxy)resorcinol is a substituted resorcinol derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 5-position of the aromatic ring. Resorcinol (1,3-dihydroxybenzene) serves as the parent compound, and substitution at the 5-position modulates physicochemical properties and bioactivity.

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

5-phenylmethoxybenzene-1,3-diol |

InChI |

InChI=1S/C13H12O3/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |

InChI Key |

NVOJWBBMMVWYGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-(Benzyloxy)resorcinol with analogous resorcinol derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Lipophilicity (Inferred) |

|---|---|---|---|---|---|

| Resorcinol | C₆H₆O₂ | 110.1 | 110–112 | None (parent compound) | Low |

| 5-Methoxyresorcinol | C₇H₈O₃ | 140.14 | 80.3 | Methoxy (-OCH₃) | Moderate |

| Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 | Not reported | Hexyl (-C₆H₁₃) | High |

| 5-(Z-nonadec-14-enyl)resorcinol | C₂₅H₄₀O₂ | 372.59 | Not reported | Alkenyl (-C₁₉H₃₇, Z-form) | Very high |

| 5-n-Nonadecylresorcinol | C₂₅H₄₄O₂ | 376.62 | Not reported | Saturated alkyl (-C₁₉H₃₉) | Very high |

| This compound | C₁₃H₁₂O₃ | 216.24 | Not available | Benzyloxy (-OCH₂C₆H₅) | Moderate-high |

Key Observations :

- Resorcinol: The simplest derivative, with high water solubility due to polar hydroxyl groups. Used in adhesives, dyes, and topical antiseptics .

- 5-Methoxyresorcinol: The methoxy group reduces polarity compared to resorcinol, lowering the melting point (80.3°C) and enhancing lipid solubility .

- Hexylresorcinol: The hexyl chain significantly increases hydrophobicity, making it suitable for lipid-rich environments. Widely used as an antiseptic and anthelmintic .

- Long-chain alkyl/alkenyl derivatives: Compounds like 5-(Z-nonadec-14-enyl)resorcinol and 5-n-Nonadecylresorcinol exhibit very high lipophilicity, favoring membrane integration. These are biomarkers in plant extracts and studied for antioxidant and anti-hyperuricemic activities .

- Its lipophilicity is intermediate between methoxy and long-chain alkyl derivatives.

Resorcinol

- Applications : Industrial disinfectant, chemical intermediate, and topical treatment for skin conditions .

- Limitations : High polarity limits penetration through lipid membranes.

5-Methoxyresorcinol

- Bioactivity: Demonstrated antioxidant properties due to electron-donating methoxy group. Potential therapeutic applications in oxidative stress-related disorders .

Hexylresorcinol

- Bioactivity : Broad-spectrum antimicrobial activity; disrupts microbial cell membranes. FDA-approved for throat lozenges and topical antiseptics .

Long-chain Alkyl/Alkenyl Resorcinols

- 5-(Z-nonadec-14-enyl)resorcinol: Isolated from L. pumila, exhibits anti-hyperuricemic effects by inhibiting xanthine oxidase. Also shows antioxidant activity comparable to β-carotene .

- 5-n-Nonadecylresorcinol: Identified as a biomarker in cereals and plants; modulates lipid metabolism in preclinical studies .

This compound (Inferred)

- Potential Bioactivity: The benzyloxy group may enhance binding to aromatic receptors or enzymes. Structural analogs suggest possible antimicrobial or antioxidant applications, though empirical data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.